Mureletecan is a water-soluble prodrug, consisting of camptothecin covalently linked to polymeric backbone methacryloylglycynamide, with potential antineoplastic activity. After entering tumor cells, the active moiety camptothecin is slowly released from mureletecan via hydrolysis of the ester linkage. Camptothecin, an alkaloid isolated from the Chinese tree Camptotheca acuminata, binds to and stabilizes the topoisomerase I-DNA covalent complex. This inhibits the religation of topoisomerase I-mediated single-stranded DNA breaks and produces potentially lethal double-stranded DNA breaks when encountered by the DNA replication machinery, resulting in the inhibition of DNA replication and apoptosis. Compared to camtpothecin, this prodrug formulation increases camptothecin drug delivery to the tumor site while reducing systemic toxicity. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus)
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CWP232204 is a metabolite of CWP232291. CWP232204 is a specific inhibitor of the canonical Wnt signaling pathway, with potential antineoplastic activity. Upon intravenous administration of CWP232291, this agent is converted into its active form CWP232204 and induces the degradation of the downstream effector of the canonical Wnt signaling pathway beta-catenin, thereby preventing beta-catenin-dependent activation of transcription of a wide range of Wnt target genes. This prevents gene expression of many proteins necessary for growth, and induces apoptosis. This may potentially suppress cancer cell growth. The Wnt/beta-catenin signaling pathway regulates cell morphology, motility, and proliferation; aberrant regulation of this pathway leads to neoplastic proliferation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus). (Last update: 7/23/2015).
Valrubicin is a chemotherapy drug used to treat bladder cancer. It is a synthetic analog of the anthracycline doxorubicin and is administered intravesically. Valrubicin is a potent antineoplastic agent that works by inhibiting DNA synthesis and inducing apoptosis in cancer cells.
CHIR98024 is an inhibitor of glycogen synthase kinase 3 (GSK3; IC50 = 0.56 nM). CHIR98014, also known as CT-98024, is a reversible, cell-permeable inhibitor of GSK3α and GSK3β (IC50 = 0.65 and 0.58 nM, respectively). It is inactive against a series of other serine/threonine or tyrosine kinases. Through its effects on GSK3, CHIR98014 stimulates glycogen synthase in cells (EC50 = 106 nM), potentiates insulin-dependent glucose transport in isolated muscle strips, and improves glucose disposal in diabetic animals. CHIR98014 also reduces tau phosphorylation in rat brains and supports Wnt signaling during osteogenesis.
ITD 1 is an inhibitor of TGF-β (IC50 = 0.85 µM). It is selective for TGF-β in an SBE4/Smad reporter assay, providing 83% inhibition when used at a concentration of 2.5 µM, over activin A, which is inhibited by 51% when used at the same concentration. ITD 1 inhibits TGF-β signaling by induction of TGF-β receptor type II degradation. It stimulates differentiation of mouse embryonic stem cells (mESCs) into cardiomyocytes. Selective inhibitor of TGF-β signaling ITD-1 is a selective inhibitor of TGF-β signaling (IC50 = 0.85 μM); displays little or no inhibition of activin, Wnt or BMP signaling pathways. ITD-1 selectively enhanced the differentiation of uncommitted mesoderm to cardiomyocytes, but not to vascular smooth muscle and endothelial cells. ITD-1 is a highly selective TGF-β inhibitor and reveals an unexpected role for TGF-β signaling in controlling cardiomyocyte differentiation from multipotent cardiovascular precursors.
Wnt signaling proteins are small secreted proteins that are active in embryonic development, tissue homeostasis, and tumorigenesis. Wnt proteins bind to receptors on the cell surface, initiating a signaling cascade that leads to β-catenin activation of gene transcription. IWP-2 is an inhibitor of Wnt production that impairs Wnt pathway activity in vitro with an IC50 value of 27 nM. IWP-2 inactivates Porcupine, a membrane-bound O-acyltransferase responsible for palmitoylating Wnt proteins, which is essential for their signaling ability and secretion. At 5 μM, IWP-2 has been shown to block Wnt-dependent phosphorylation of the frizzled co-receptor and the scaffold protein Dishevelled, preventing the accumulation of β-catenin. This compound has been used to suppress embryonic stem cell self-renewal and to decrease cancer cell proliferation, migration, and invasion. IWP-2 is a potent WNT-3A inhibitor. IWP-2 can decrease MKN28 cell proliferation, migration and invasion, and elevate caspase 3/7 activity. IWP-2 can also downregulate the transcriptional activity of the Wnt/β-catenin signaling pathway and downregulate the expression levels of downstream Wnt/β-catenin target genes in MKN28 cells. IWP-2 may be a potential therapeutic option for gastric cancer.
Namodenoson, also known as CF102, is a novel drug candidate that has been developed for the treatment of various liver diseases, including hepatocellular carcinoma (HCC), non-alcoholic steatohepatitis (NASH), and liver fibrosis. It is a small molecule agonist of the A3 adenosine receptor (A3AR), which is highly expressed in liver tissues and has been shown to play a critical role in regulating liver function and inflammation.
Porcupine (PORCN) is a membrane bound O-acyltransferase that mediates palmitoylation of Wnt family proteins. This step is required for secretion and biologic activity of Wnt proteins, which have roles in embryonic development and cancer. LGK974 is a potent and specific small molecule inhibitor of PORCN (IC50 = 0.4 nM). It greatly reduces Wnt secretion without decreasing its synthesis and without increasing cytotoxicity. LGK974 is orally bioavailable in mice and induces tumor regression in mouse breast tumors produced by mammary tumor virus-driven Wnt1 signaling. It also blocks carcinogenesis in other Wnt-related tumors at doses that have limited impact on stem cell renewal. LGK974, also known as WNT974, is a selective and orally bioavailable porcupine (PORCN) inhibitor under development for the treatment of cancers that are driven by the Wnt pathway in a Wnt ligand-dependent manner. WNT974 binds to and inhibits PORCN in the endoplasmic reticulum (ER), which blocks post-translational acylation of Wnt ligands and inhibits their secretion. This prevents the activation of Wnt ligands, interferes with Wnt-mediated signaling, and inhibits cell growth in Wnt-driven tumors. Porcupine, a membrane-bound O-acyltransferase (MBOAT), is required for the palmitoylation of Wnt ligands, and plays a key role in Wnt ligand secretion and activity. Wnt signaling is dysregulated in a variety of cancers.
Tegatrabetan is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is a member of the betaine family of compounds and has a unique chemical structure that gives it its bioactivity and potency. We will also explore the future perspectives and challenges associated with the use and study of tegatrabetan.